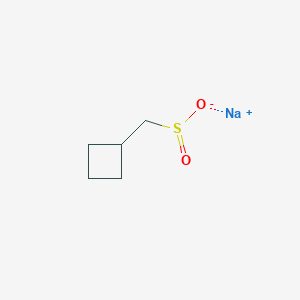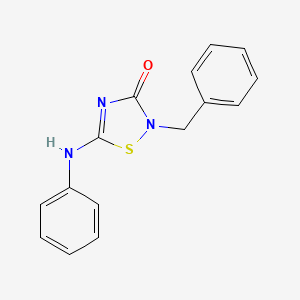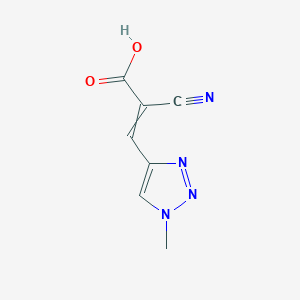
Sodium cyclobutylmethanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium cyclobutylmethanesulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of cyclobutylmethanesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is part of the broader class of sodium sulfinates, which are widely used as building blocks in organic synthesis due to their ability to form S–S, N–S, and C–S bonds .
準備方法
Synthetic Routes and Reaction Conditions: Sodium cyclobutylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity .
化学反応の分析
Types of Reactions: Sodium cyclobutylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various organosulfur compounds, depending on the substituents involved.
科学的研究の応用
Sodium cyclobutylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of sodium cyclobutylmethanesulfinate involves its ability to donate sulfinyl groups to various substrates. This donation can occur through nucleophilic substitution or radical-mediated processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate. In biological systems, it may interact with enzymes and proteins, modifying their function through sulfinylation .
類似化合物との比較
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium propanesulfinate
Comparison: Sodium cyclobutylmethanesulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. For example, the cyclobutyl group can introduce ring strain, making certain reactions more favorable or selective .
特性
分子式 |
C5H9NaO2S |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
sodium;cyclobutylmethanesulfinate |
InChI |
InChI=1S/C5H10O2S.Na/c6-8(7)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChIキー |
FFDNFMVMTRLVKH-UHFFFAOYSA-M |
正規SMILES |
C1CC(C1)CS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![5-Chloro-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B12497174.png)

![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)


![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)

![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
